N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a cyclooctyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indole ring, the construction of the pyrrolidine ring, and the attachment of the cyclooctyl group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidones . The final step involves coupling the indole and pyrrolidine moieties with the cyclooctyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
Uniqueness
N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a cyclooctyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H33N3O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H33N3O2/c1-17-9-10-22-21(13-17)18(15-25-22)11-12-27-16-19(14-23(27)28)24(29)26-20-7-5-3-2-4-6-8-20/h9-10,13,15,19-20,25H,2-8,11-12,14,16H2,1H3,(H,26,29) |
InChI Key |
RUCVHNQIGLLDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
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